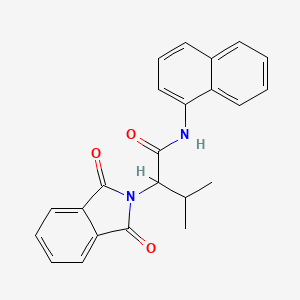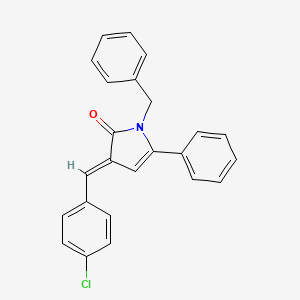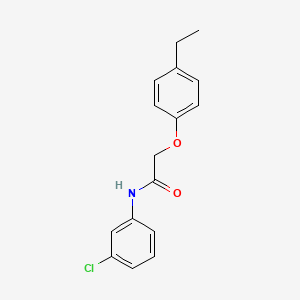
2,4-dichloro-N'-(2-thienylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジクロロ-N'-(2-チエニルメチレン)ベンゾヒドラジドは、ヒドラジド類に属する化学化合物です。ベンゼン環に2つの塩素原子が結合し、ヒドラジド部分にチエニルメチレン基が結合しているのが特徴です。
製造方法
合成経路と反応条件
2,4-ジクロロ-N'-(2-チエニルメチレン)ベンゾヒドラジドの合成は、通常、2,4-ジクロロベンゾヒドラジドと2-チオフェンカルボアルデヒドの反応によって行われます。この反応は通常、エタノールやメタノールなどの有機溶媒中で還流条件下で行われます。反応混合物を加熱して縮合反応を促進し、目的の生成物を生成します。
工業的製造方法
2,4-ジクロロ-N'-(2-チエニルメチレン)ベンゾヒドラジドの具体的な工業的製造方法はあまりよく文書化されていませんが、一般的なアプローチとしては、ラボでの合成プロセスをスケールアップすることが考えられます。これには、温度、溶媒、反応時間などの反応条件を最適化して、化合物の収率と純度を高めることが含まれます。
化学反応解析
反応の種類
2,4-ジクロロ-N'-(2-チエニルメチレン)ベンゾヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応により、ヒドラジン誘導体が生成される可能性があります。
置換: ベンゼン環上の塩素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
生成される主な生成物
酸化: チエニルメチレン基の酸化誘導体。
還元: ヒドラジン誘導体。
置換: さまざまな官能基を持つ置換ベンゾヒドラジド。
科学研究への応用
2,4-ジクロロ-N'-(2-チエニルメチレン)ベンゾヒドラジドは、科学研究においてさまざまな用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を調査するための研究が進行中です。
産業: 特定の特性を持つ新素材の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(2-thienylmethylene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,4-dichloro-N’-(2-thienylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the compound.
化学反応の分析
Types of Reactions
2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thienylmethylene group.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
科学的研究の応用
2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
2,4-ジクロロ-N'-(2-チエニルメチレン)ベンゾヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、生物学的経路の阻害または活性化につながる可能性があります。関与する正確な分子標的と経路は、特定の用途と研究対象の生物システムによって異なります。
類似化合物の比較
類似化合物
- 2,4-ジクロロ-N'-(3-チエニルメチレン)ベンゾヒドラジド
- 2,4-ジクロロ-N'-(2-チエニルメチレン)アニリン
独自性
2,4-ジクロロ-N'-(2-チエニルメチレン)ベンゾヒドラジドは、その官能基の特定の配置により、独特の化学的および生物学的特性を付与します。類似の化合物と比較して、異なる反応性と生物活性プロファイルを呈する可能性があり、ターゲットとする研究や用途に適した化合物となっています。
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N’-(3-thienylmethylene)benzohydrazide
- 2,4-Dichloro-N’-(2-thienylmethylene)aniline
Uniqueness
2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
特性
分子式 |
C12H8Cl2N2OS |
|---|---|
分子量 |
299.2 g/mol |
IUPAC名 |
2,4-dichloro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H8Cl2N2OS/c13-8-3-4-10(11(14)6-8)12(17)16-15-7-9-2-1-5-18-9/h1-7H,(H,16,17)/b15-7+ |
InChIキー |
LIXXTCWPAGTAKZ-VIZOYTHASA-N |
異性体SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CSC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-chlorophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695791.png)
![2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B11695793.png)
![N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine](/img/structure/B11695809.png)


![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11695832.png)

![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11695839.png)

![3-{5-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11695852.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11695861.png)

![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11695870.png)
![(2E,5Z)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11695876.png)
